molecular formula C24H20N2O2S B12548641 2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione CAS No. 180388-70-9

2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12548641
CAS No.: 180388-70-9
M. Wt: 400.5 g/mol
InChI Key: YZMNCDBNMXCAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse biological activities and have been extensively studied for their applications in medicine, particularly as antipsychotic and antihistaminic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 10H-phenothiazine with a suitable butylating agent, followed by cyclization with isoindole derivatives. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. In the case of its antipsychotic activity, it is believed to act as a dopamine receptor antagonist, thereby modulating neurotransmitter levels in the brain. For its antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features that confer distinct biological activities. Its combination of phenothiazine and isoindole moieties allows for a broader range of applications compared to other phenothiazine derivatives .

Properties

CAS No.

180388-70-9

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-(4-phenothiazin-10-ylbutyl)isoindole-1,3-dione

InChI

InChI=1S/C24H20N2O2S/c27-23-17-9-1-2-10-18(17)24(28)26(23)16-8-7-15-25-19-11-3-5-13-21(19)29-22-14-6-4-12-20(22)25/h1-6,9-14H,7-8,15-16H2

InChI Key

YZMNCDBNMXCAEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.